molecular formula C17H14N2O3 B11835372 1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol CAS No. 6638-94-4

1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol

Cat. No.: B11835372
CAS No.: 6638-94-4
M. Wt: 294.30 g/mol
InChI Key: VDOURRBYORUCJS-UHFFFAOYSA-N
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Description

1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of a primary amine with an aldehyde or ketone. This particular compound is characterized by the presence of a naphthalen-2-ol moiety linked to a 2-nitrophenyl group through an amino-methyl bridge. Schiff bases have been widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

The synthesis of 1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol can be achieved through a standard Schiff base condensation reaction. The typical synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-nitroaniline in the presence of a suitable solvent such as methanol. The reaction mixture is refluxed overnight, resulting in the formation of the desired Schiff base compound. The product is then isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and catalysis. In biology, it has been investigated for its antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA gyrase, which is involved in bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol can be compared with other Schiff bases that have similar structural features. For example, (E)-1-{[(3-nitrophenyl)imino]methyl}naphthalen-2-ol is a closely related compound that also exhibits antimicrobial and antioxidant properties. the presence of different substituents on the phenyl ring can lead to variations in their chemical reactivity and biological activity. Other similar compounds include various Betti bases, which are synthesized through multicomponent reactions and have diverse applications in medicinal chemistry .

Properties

CAS No.

6638-94-4

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

1-[(2-nitroanilino)methyl]naphthalen-2-ol

InChI

InChI=1S/C17H14N2O3/c20-17-10-9-12-5-1-2-6-13(12)14(17)11-18-15-7-3-4-8-16(15)19(21)22/h1-10,18,20H,11H2

InChI Key

VDOURRBYORUCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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